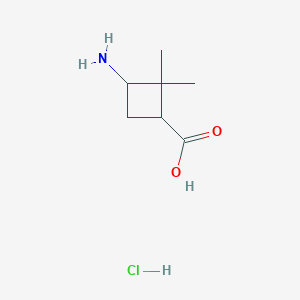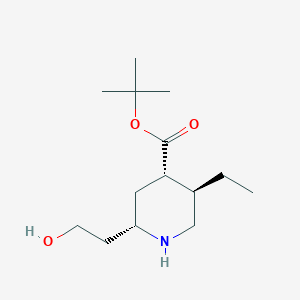![molecular formula C13H18F3N3 B1401643 N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amine CAS No. 1774895-91-8](/img/structure/B1401643.png)
N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amine
Overview
Description
N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amine, also known as Methylphenidate, is a commonly used psychostimulant drug that is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The drug works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve focus, attention, and alertness in individuals with ADHD.
Mechanism of Action
N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amineate works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps to improve focus, attention, and alertness.
Biochemical and Physiological Effects:
N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amineate has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which helps to improve focus, attention, and alertness. Additionally, it has been shown to increase heart rate and blood pressure, which can be a concern for individuals with cardiovascular issues.
Advantages and Limitations for Lab Experiments
N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amineate has several advantages for lab experiments. It is readily available and relatively inexpensive, making it easy to obtain and use for research purposes. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, it is important to note that N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amineate has several limitations for lab experiments. It can be difficult to control for individual differences in response to the drug, and it can also be difficult to separate the effects of the drug from other factors such as placebo effects.
Future Directions
There are several future directions for research on N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amineate. One area of interest is the long-term effects of the drug on brain function and development. Additionally, there is a need for more research on the use of N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amineate in treating other conditions such as depression, anxiety, and chronic pain. Finally, there is a need for more research on the optimal dosing and administration of N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amineate to minimize side effects and maximize therapeutic benefits.
Conclusion:
In conclusion, N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amineate is a commonly used psychostimulant drug that is used to treat ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve focus, attention, and alertness. While it has several advantages for lab experiments, it also has several limitations, and there is a need for more research on its long-term effects and use in treating other conditions.
Scientific Research Applications
N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amineate has been extensively studied for its use in treating ADHD and narcolepsy. It has been shown to improve attention, focus, and cognitive function in individuals with ADHD. Additionally, it has been used to treat other conditions such as depression, anxiety, and chronic pain.
Properties
IUPAC Name |
N,N-dimethyl-1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-18(2)10-5-8-19(9-6-10)12-11(13(14,15)16)4-3-7-17-12/h3-4,7,10H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHSCZQZKLKGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol](/img/structure/B1401561.png)





![3-[(Dipropylamino)methyl]phenol hydrochloride](/img/structure/B1401571.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1401573.png)

![4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B1401575.png)
![1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl](/img/structure/B1401576.png)



